methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound featuring a pyrrolopyridine core substituted with a methyl ester group at the 5-position. This structure serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors such as Janus kinase (JAK) inhibitors (e.g., ATI-1777 and leramistat) . Its versatility arises from the reactive carboxylate group, which enables further functionalization, and the aromatic nitrogen-rich scaffold, which enhances binding affinity to biological targets .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFVBYYMPMLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628563 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849067-96-5 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the construction of the fused pyrrolo-pyridine ring system followed by functionalization at the 5-position with a carboxylate methyl ester group. The key steps include:
- Formation of the pyrrolo[2,3-b]pyridine core via cyclization reactions.
- Introduction of the carboxylate group through esterification or direct methylation of the corresponding acid.
- Use of protecting groups and selective deprotection to control regioselectivity and functional group compatibility.
Specific Synthetic Routes
Synthesis via 5-Acetylamino-6-(2-(trimethylsilyl)ethynyl)-2-pyridinecarboxylic Acid Methyl Ester
One documented method involves the use of a 5-acetylamino-6-(2-(trimethylsilyl)ethynyl)-2-pyridinecarboxylic acid methyl ester precursor. The key step is the desilylation and cyclization promoted by tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C for 4 hours. This reaction yields methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, which is closely related structurally and can be adapted for the 2,3-b isomer with appropriate modifications.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Tetrabutylammonium fluoride (1.0 M in THF) | Desilylation and cyclization at 70°C, 4 h | Solid isolated, used without purification (Yield: 0.69 g from 1.46 g precursor) |
This method is advantageous due to mild conditions and relatively straightforward workup, but requires the preparation of the silyl-protected ethynyl precursor.
Palladium-Catalyzed Cross-Coupling and Cyclization
Another approach involves palladium-catalyzed cross-coupling reactions starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. The process includes:
- Suzuki coupling with arylboronic acids in dioxane/water under nitrogen at 80°C.
- Subsequent functional group transformations including tosylation, hydrolysis, and esterification.
- Ion-exchange resin treatment to purify the product.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- The use of tetrabutylammonium fluoride (TBAF) is critical in desilylation steps, providing efficient removal of trimethylsilyl groups and facilitating cyclization under relatively mild conditions.
- Palladium-catalyzed Suzuki coupling allows for structural diversification, which is valuable in medicinal chemistry for structure-activity relationship studies.
- Temperature control during lithiation and esterification steps is essential to prevent side reactions and ensure regioselectivity.
- Ion-exchange resin purification improves product purity, especially after multi-step syntheses involving complex intermediates.
- Yields vary depending on precursor purity and reaction scale but generally range from moderate to good (50–80%) with optimized protocols.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction temperature | 5°C to 80°C | Depends on step and reagents |
| Reaction time | 1 to 4 hours | Longer times for cyclization |
| Solvents | THF, dioxane, DMF, methanol | Choice affects solubility |
| Catalysts | Pd(dppf)Cl2, TBAF | Pd for coupling, TBAF for desilylation |
| Purification methods | Filtration, ion-exchange resin | Ensures high purity |
| Yield | 50–80% | Varies by method and scale |
This detailed analysis of preparation methods for this compound highlights the importance of selecting appropriate synthetic routes based on available starting materials, desired substitution patterns, and scale of synthesis. The combination of desilylation-cyclization, palladium-catalyzed cross-coupling, and lithiation-esterification strategies provides a robust toolkit for researchers aiming to produce this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and leading to the inhibition of downstream signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3):
- Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190322-65-6):
Amino-Substituted Derivatives
- Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The amino group introduces hydrogen-bonding capability, improving interactions with enzymatic active sites. This derivative is a precursor to kinase inhibitors with enhanced selectivity .
Ester Group Modifications
- Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 864681-18-5):
- Ethyl 4-{[(3R)-1-(cyanoacetyl)piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Leramistat): The ethyl ester and cyanoacetyl-piperidine side chain confer potent JAK1/3 inhibition (IC₅₀ < 10 nM) with reduced systemic exposure, making it suitable for topical dermatitis treatments .
Protective Group Strategies
- Methyl 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 685513-92-2):
- The triisopropylsilyl (TIPS) group protects the N1-position during multi-step syntheses, enabling selective functionalization at other positions. This compound is critical for preparing fluorinated analogs with enhanced bioavailability .
Biological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (also referred to as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer therapy. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine nucleus, with a carboxylate ester group at the 5-position. This unique structure contributes to its reactivity and biological activity. The molecular formula is .
Targeting Fibroblast Growth Factor Receptors (FGFRs)
The primary mechanism by which this compound exerts its effects is through the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play critical roles in various cellular processes such as proliferation, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways including:
- RAS-MEK-ERK Pathway
- PI3K-Akt Pathway
- PLCγ Pathway
This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The compound's ability to downregulate genes involved in cell proliferation while upregulating pro-apoptotic genes underscores its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits FGFR signaling pathways leading to apoptosis |
| Antimicrobial | Potential activity against microbial pathogens |
| Immunomodulatory | Modulates immune responses by affecting T-cell proliferation |
Case Studies
Several studies have highlighted the efficacy of this compound in specific cancer types:
- Breast Cancer : In vitro studies demonstrated that this compound significantly inhibits the proliferation of breast cancer cell lines by inducing apoptosis and blocking FGFR-mediated signaling pathways .
- Lung Cancer : Another study reported that treatment with this compound resulted in reduced tumor growth in xenograft models of lung cancer, further supporting its role as a promising therapeutic agent .
Safety and Toxicity
While the compound shows significant promise as an anticancer agent, understanding its safety profile is crucial for therapeutic applications. Preliminary studies indicate low toxicity levels in normal cells compared to cancer cells, suggesting a favorable therapeutic index . However, further toxicological assessments are necessary to confirm its safety for clinical use.
Q & A
Q. What are the established synthetic routes for methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate?
The synthesis typically involves cyclization of substituted pyridine precursors followed by esterification. For example, a palladium-catalyzed coupling reaction can introduce the carboxylate group at the 5-position, while the pyrrolo[2,3-b]pyridine core is formed via intramolecular cyclization. Key intermediates include halogenated precursors (e.g., bromo or iodo derivatives), which undergo cross-coupling with methyl carboxylate synthons. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize side products .
Q. How is the compound characterized to confirm purity and structure?
Characterization employs a combination of spectroscopic and chromatographic techniques:
Q. What are the solubility properties of this compound in common solvents?
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane or THF. Preferential solubility in DMSO makes it suitable for biological assays requiring stock solutions .
Advanced Research Questions
Q. How can the pyrrolo[2,3-b]pyridine core be functionalized to enhance bioactivity?
Strategic modifications include:
- Electrophilic substitution at the 3-position for halogenation (e.g., bromo for Suzuki couplings).
- Ester hydrolysis to generate the carboxylic acid derivative for amide bond formation.
- Cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. Computational modeling (DFT) can predict regioselectivity and guide synthetic design .
Q. How to resolve contradictions in spectral data during characterization?
Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Solutions include:
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for reactions like ester hydrolysis or cross-couplings. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., kinase enzymes), guiding rational drug design .
Application-Oriented Questions
Q. What role does this compound play in kinase inhibitor development?
The pyrrolo[2,3-b]pyridine scaffold mimics adenine in ATP-binding pockets, making it a key intermediate for kinase inhibitors. For example, fluorinated derivatives (e.g., Methyl 4-fluoro-2-{pyrrolopyridinyloxy}benzoate) exhibit enhanced binding affinity and metabolic stability in preclinical models .
Q. How is the compound utilized in materials science?
Its planar aromatic structure enables use in organic semiconductors. Functionalization with electron-withdrawing groups (e.g., nitro or cyano) tunes HOMO-LUMO gaps for optoelectronic applications. Stability under thermal stress is assessed via TGA/DSC .
Experimental Design & Safety
Q. What precautions are critical when handling air-sensitive intermediates in its synthesis?
Q. How to optimize reaction yields in large-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
